molecular formula C21H12ClF5N2 B1675533 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole CAS No. 875787-07-8

2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

Cat. No. B1675533
M. Wt: 422.8 g/mol
InChI Key: KYWWJENKIMRJBI-UHFFFAOYSA-N
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Description

Compounds like this one belong to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene ring fused to an azole ring. The azole ring is a five-membered ring with two nitrogen atoms and a nitrogen atom at the 1-position .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or their derivatives, which can react with aryl halides in the presence of a base and a catalyst to form new carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the molecule, their connectivity, and their spatial arrangement .


Chemical Reactions Analysis

The chemical reactions of such compounds can be influenced by the presence of functional groups, the electronic properties of the substituents, and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of fluorine atoms can increase the compound’s stability and change its reactivity. The presence of a benzyl group can increase the compound’s lipophilicity, which can affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Molecular Interactions and Crystal Structure Analysis

Research has synthesized and characterized biologically active 1,2,4-triazole derivatives, which include a fluoro derivative closely related to the specified compound. The chloro and fluoro derivatives have been analyzed using techniques like X-ray diffraction, DSC, TGA, and hot stage microscopy. These studies reveal the presence of various intermolecular interactions, contributing to our understanding of molecular structures and interactions in similar compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Characterization of Triazole Derivatives

Another study discusses the synthesis, spectroscopic, and X-ray characterization of triazole derivatives. These include a focus on tetrel bonding interactions analyzed using Hirshfeld surface analysis and DFT calculations. Such research is crucial for understanding the chemical and physical properties of triazole derivatives, which are structurally similar to the compound (Ahmed et al., 2020).

Quantum Mechanical Studies

A study focusing on quantum mechanical analyses of aromatic halogen-substituted bioactive compounds, including a compound similar to the one specified, highlights their potential in developing novel inhibitor molecules. Such studies are crucial for understanding the light harvesting efficiency and nonlinear optical properties of these compounds (Mary et al., 2019).

Antitumor Properties

Fluorinated benzothiazoles, structurally related to the compound , have been synthesized and evaluated for their antitumor properties. These compounds have shown potent cytotoxicity in certain human breast cell lines, providing insights into the potential therapeutic applications of similar compounds (Hutchinson et al., 2001).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific chemical and physical properties. For example, some organic compounds can be flammable, and some can be harmful if ingested or inhaled .

Future Directions

The future directions for the study of such compounds could include further investigations into their synthesis, their physical and chemical properties, and their potential applications. For example, they could be studied as potential drugs, dyes, or materials .

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWWJENKIMRJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026016
Record name 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

CAS RN

875787-07-8
Record name LX-623
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875787-07-8
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Record name LX-623
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Synthesis routes and methods

Procedure details

To a solution of 3-(4-fluoro-phenyl)-7-trifluoromethyl-1H-indazole (6.43 g, 23 mmol) in 20 mL DMF was added 2-chloro-4-fluoro benzyl bromide (7.0 g, 31 mmol). The reaction mixture was heated overnight at 120° C. After cooling to room temperature, ethyl acetate was added and the solution was washed three times with brine. The organic layer was dried over NaSO4 and concentrated. Flash chromatography (hexane/CH2Cl2, 1:1, as eluent) afforded 4.1 g of pure product. Three grams (3 g) of product were recrystallized from 10 mL of isopropanol to recover 1.98 g of crystalline product, mp 78° C.
Name
3-(4-fluoro-phenyl)-7-trifluoromethyl-1H-indazole
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
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2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
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2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
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2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
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2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
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2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

Citations

For This Compound
5
Citations
J Wrobel, R Steffan, SM Bowen… - Journal of medicinal …, 2008 - ACS Publications
A series of substituted 2-benzyl-3-aryl-7-trifluoromethylindazoles were prepared as LXR modulators. These compounds were partial agonists in transactivation assays when compared …
Number of citations: 82 pubs.acs.org
EM Quinet, MD Basso, AR Halpern, DW Yates… - Journal of lipid …, 2009 - ASBMB
Liver X receptors (LXRs) are ligand-activated transcription factors that coordinate regulation of gene expression involved in several cellular functions but most notably cholesterol …
Number of citations: 117 www.jlr.org
GR Villa, JJ Hulce, C Zanca, J Bi, S Ikegami, GL Cahill… - Cancer cell, 2016 - cell.com
Small-molecule inhibitors targeting growth factor receptors have failed to show efficacy for brain cancers, potentially due to their inability to achieve sufficient drug levels in the CNS. …
Number of citations: 255 www.cell.com
S Mao, J Ren, Y Xu, J Lin, C Pan, Y Meng… - European Journal of …, 2022 - Elsevier
Efficient antiviral drug discovery has been a pressing issue of global public health concern since the outbreak of coronavirus disease 2019. In recent years, numerous in vitro and in vivo …
Number of citations: 4 www.sciencedirect.com
GR Villa - 2016 - escholarship.org
Oncogenic mutations in growth factor receptor signaling pathways are common in cancer, including in tumors that arise from or metastasize to the brain. However, most small-molecule …
Number of citations: 2 escholarship.org

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